Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural and photophysical properties .
Mechanism of Action
Mode of Action
It is known that the compound is involved in site-selective cross-coupling reactions .
Biochemical Pathways
The compound is known to be involved in the synthesis of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives .
Result of Action
The compound is known to be used in the preparation of antitumor pyrazolopyrimidine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyrimidine-3-carboxylate. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and ligands are typically used in Suzuki-Miyaura and Sonogashira couplings.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Scientific Research Applications
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of materials with specific photophysical properties for use in electronics and photonics
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains additional functional groups, offering more versatility in chemical reactions.
Uniqueness
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGUBYKOBKOKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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